molecular formula C20H14N2OS2 B11509793 S-(4,5-diphenyl-1H-imidazol-2-yl) thiophene-2-carbothioate

S-(4,5-diphenyl-1H-imidazol-2-yl) thiophene-2-carbothioate

Cat. No.: B11509793
M. Wt: 362.5 g/mol
InChI Key: ACNQOTRADIFHKT-UHFFFAOYSA-N
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Description

(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE is a complex organic compound that features a unique combination of imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aromatic aldehyde. The thiophene ring is then introduced via a nucleophilic substitution reaction, where the imidazole derivative reacts with a thiophene-based reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE is unique due to its combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H14N2OS2

Molecular Weight

362.5 g/mol

IUPAC Name

S-(4,5-diphenyl-1H-imidazol-2-yl) thiophene-2-carbothioate

InChI

InChI=1S/C20H14N2OS2/c23-19(16-12-7-13-24-16)25-20-21-17(14-8-3-1-4-9-14)18(22-20)15-10-5-2-6-11-15/h1-13H,(H,21,22)

InChI Key

ACNQOTRADIFHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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